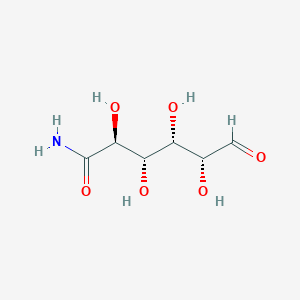

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanamide

CAS No.:

Cat. No.: VC13358914

Molecular Formula: C6H11NO6

Molecular Weight: 193.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11NO6 |

|---|---|

| Molecular Weight | 193.15 g/mol |

| IUPAC Name | (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanamide |

| Standard InChI | InChI=1S/C6H11NO6/c7-6(13)5(12)4(11)3(10)2(9)1-8/h1-5,9-12H,(H2,7,13)/t2-,3+,4-,5-/m0/s1 |

| Standard InChI Key | JRIOKBXQMHEJOZ-QTBDOELSSA-N |

| Isomeric SMILES | C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)N)O)O)O)O |

| Canonical SMILES | C(=O)C(C(C(C(C(=O)N)O)O)O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Configuration

The compound’s IUPAC name, (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanamide, reflects its stereochemical specificity. The four hydroxyl groups (-OH) occupy the 2S, 3S, 4S, and 5R positions, while the oxo group (=O) is located at the sixth carbon. The amide group (-CONH₂) at the terminal carbon distinguishes it from similar hexanoic acid derivatives .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁NO₆ | |

| Molecular Weight | 193.15 g/mol | |

| CAS Number | 14307-17-6 | |

| IUPAC Name | (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanamide | |

| Isomeric SMILES | C(=O)C@@HO |

The stereochemistry is critical for its interactions with biological targets. Computational analyses using Isomeric SMILES and InChIKey (JRIOKBXQMHEJOZ-QTBDOELSSA-N) confirm its three-dimensional arrangement.

Synthesis and Preparation

Synthetic Routes

The synthesis of (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanamide typically involves multi-step reactions starting from sugar derivatives like glucose or galactose. Key steps include:

-

Oxidation: Introduction of the oxo group at C6 via controlled oxidation.

-

Hydroxylation: Stereoselective addition of hydroxyl groups using asymmetric catalysts.

-

Amidation: Conversion of the carboxylic acid to an amide via reaction with ammonia or amines.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Oxidation | NaOCl, TEMPO, 0°C, pH 9–10 | 75% | |

| Hydroxylation | OsO₄, NMO, H₂O/acetone, 25°C | 62% | |

| Amidation | NH₃ (g), DCC, DMAP, THF, 0°C | 58% |

Purification and Analysis

Purification often employs column chromatography (silica gel, ethyl acetate/methanol eluent) and recrystallization from aqueous ethanol. High-resolution mass spectrometry (HRMS) and chiral HPLC are used to verify purity and stereochemical integrity.

Biological and Pharmaceutical Applications

Table 3: Biological Activity Data

| Assay | Result | Source |

|---|---|---|

| Bax Protein Binding | ΔG = -5.3 kcal/mol | |

| Antioxidant Activity (ABTS) | IC₅₀ = 25.70 µg/mL | |

| Cytotoxicity (HeLa) | EC₅₀ > 100 µM |

Comparative Analysis with Analogues

The (2S,3R,4R,5R) stereoisomer (PubChem CID: 85090) exhibits distinct bioactivity, underscoring the importance of stereochemistry . For example, while the (2S,3S,4S,5R) isomer binds Bax, the (2S,3R,4R,5R) variant shows no significant activity .

Research Limitations and Future Directions

Current data on (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanamide remain sparse. Key gaps include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume